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molecular formula C7H5NO2 B093048 3,4-Dihydroxybenzonitrile CAS No. 17345-61-8

3,4-Dihydroxybenzonitrile

Cat. No. B093048
M. Wt: 135.12 g/mol
InChI Key: NUWHYWYSMAPBHK-UHFFFAOYSA-N
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Patent
US08088791B2

Procedure details

To a solution of 3,4 Dihydroxy benzonitrile (5.0 g, 37.0 mmol) in 20 ml of DMF was added dibromomethane (19.25 g, 110.0 mmol) and potassium carbonate (25.50 g, 184.90 mmol). The reaction mixture was heated at 120° C. for 2 h under the nitrogen atmosphere. After the completion of the reaction mixture (TLC monitoring), reaction mixture was cooled to room temperature. Water (50 ml) was added to the reaction mixture and extracted the compound with ethyl acetate (3×100 mL). The combined organic layers were dried over anhydrous Na2SO4, and evaporated to dryness under reduced pressure to give the title compound as yellow solid (5.16 g, 94.8%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
19.25 g
Type
reactant
Reaction Step One
Quantity
25.5 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Yield
94.8%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[OH:10])[C:5]#[N:6].Br[CH2:12]Br.C(=O)([O-])[O-].[K+].[K+].O>CN(C=O)C>[O:10]1[C:9]2[CH:8]=[CH:7][C:4]([C:5]#[N:6])=[CH:3][C:2]=2[O:1][CH2:12]1 |f:2.3.4|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
OC=1C=C(C#N)C=CC1O
Name
Quantity
19.25 g
Type
reactant
Smiles
BrCBr
Name
Quantity
25.5 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the completion of the reaction mixture (TLC monitoring), reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted the compound with ethyl acetate (3×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over anhydrous Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated to dryness under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
O1COC2=C1C=CC(=C2)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 5.16 g
YIELD: PERCENTYIELD 94.8%
YIELD: CALCULATEDPERCENTYIELD 94.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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